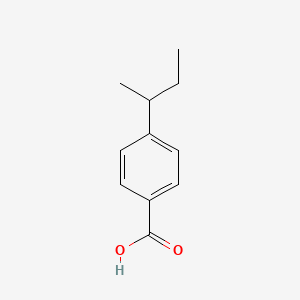

4-(Butan-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWYTSGILDBAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372988 | |

| Record name | 4-(butan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40912-38-7 | |

| Record name | 4-(butan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-(sec-butyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(sec-butyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(sec-butyl)benzoic acid is an aromatic carboxylic acid, a derivative of benzoic acid featuring a sec-butyl group at the para (4-position) of the benzene ring. This substitution imparts specific physicochemical characteristics that are of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. The interplay between the hydrophilic carboxylic acid moiety and the lipophilic sec-butylated phenyl ring governs its solubility, acidity, and partitioning behavior, which are critical parameters influencing its performance in various applications, from drug design, where it impacts ADME (Absorption, Distribution, Metabolism, and Excretion) properties, to its use as a building block in the synthesis of liquid crystals and polymers.

This guide provides a comprehensive analysis of the core . It is designed for scientists and technical professionals, offering not only quantitative data but also the underlying scientific principles and detailed experimental protocols for their validation.

Chemical Structure and Identifiers

-

IUPAC Name: 4-(butan-2-yl)benzoic acid[1]

-

Synonyms: 4-sec-Butylbenzoic acid[1]

-

CAS Number: 40912-38-7[1]

-

Molecular Formula: C₁₁H₁₄O₂[1]

-

SMILES: CCC(C)C1=CC=C(C=C1)C(=O)O[1]

-

InChIKey: ZRWYTSGILDBAGH-UHFFFAOYSA-N[1]

Core Physicochemical Properties

The properties of 4-(sec-butyl)benzoic acid are dictated by its molecular structure. The carboxylic acid group is polar and can act as a hydrogen bond donor and acceptor, while the sec-butyl group and the phenyl ring form a large, nonpolar, lipophilic domain.

| Property | Value | Source(s) |

| Molecular Weight | 178.23 g/mol | PubChem[2] |

| Appearance | White to Off-White Solid/Crystalline Powder | ChemicalBook[3] |

| Melting Point | 100-113 °C | ChemicalBook[3][4][5] |

| Boiling Point | ~300-305 °C (estimate) | The Good Scents Company, ChemicalBook[3][4] |

| Water Solubility | 22.86 mg/L at 25 °C (estimate) | The Good Scents Company[4] |

| pKa | 4.36 ± 0.10 (Predicted) | ChemicalBook[3] |

| LogP (o/w) | 3.970 (Calculated) | The Good Scents Company, ChemicalBook[3][4] |

Experimental Determination of Key Parameters

To ensure scientific integrity, the following sections detail robust, self-validating protocols for determining the most critical . The causality behind experimental choices is explained to provide field-proven insights.

Solubility Profile Analysis

The solubility of a compound is fundamental to its utility, particularly in drug development, where aqueous solubility is often a prerequisite for bioavailability. A qualitative analysis provides rapid and valuable information about the nature of the compound.

Causality: This experimental workflow leverages the acid-base properties of the carboxylic acid functional group.[6] While the molecule as a whole is poorly soluble in water due to its large nonpolar region, it will react with bases to form a highly polar and water-soluble carboxylate salt.[6][7] Its insolubility in acidic media confirms the absence of a basic functional group.[8]

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Place approximately 25 mg of 4-(sec-butyl)benzoic acid into four separate, clearly labeled small test tubes.

-

Water Solubility: To the first tube, add 0.75 mL of deionized water in small portions. Shake vigorously after each addition. Observe if the solid dissolves.

-

NaOH Solubility (Strong Base): To the second tube, add 0.75 mL of 5% NaOH solution in portions, shaking vigorously. A positive result (dissolution) indicates the presence of an acidic functional group.[6][9]

-

NaHCO₃ Solubility (Weak Base): To the third tube, add 0.75 mL of 5% NaHCO₃ solution in portions, shaking vigorously. Carboxylic acids are typically strong enough acids to react with sodium bicarbonate, causing dissolution, often with effervescence (CO₂ release).[6][8]

-

HCl Solubility (Acid): To the fourth tube, add 0.75 mL of 5% HCl solution in portions, shaking vigorously. The compound is expected to remain insoluble, confirming it is not an organic base.[8][9]

Logical Workflow for Solubility Classification

Caption: Qualitative solubility testing workflow.

Acidity (pKa) Determination by Potentiometric Titration

The acid dissociation constant (Ka), or its logarithmic form pKa, is a quantitative measure of a compound's acidity in solution. For a drug candidate, pKa influences its charge state at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate and standard method for its determination.[10]

Causality: This method relies on monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.[11] The resulting titration curve has an inflection point at the equivalence point. Crucially, at the half-equivalence point (where half of the acid has been neutralized), the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), at this specific point, the pH of the solution is equal to the pKa of the acid.[11]

Experimental Protocol: pKa Determination

-

System Calibration: Calibrate a pH meter using standard buffers of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.[12]

-

Sample Preparation: Accurately weigh a sample of 4-(sec-butyl)benzoic acid and dissolve it in a suitable solvent. If solubility in water is low, a co-solvent like methanol or ethanol can be used, though the pKa value will be for that specific solvent system. For this protocol, dissolve the sample in a known volume of deionized water, potentially with gentle warming, then cool to room temperature.[11] The final concentration should be at least 10⁻⁴ M.[12]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Begin stirring the solution at a constant, moderate speed. Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.

-

Data Recording: After each increment of NaOH, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of titrant added and the corresponding pH.[12] Continue this process well past the expected equivalence point, until the pH begins to plateau at a high value.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (V_eq) from the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

Calculate the half-equivalence point volume (V_eq / 2).

-

Find the pH on the titration curve that corresponds to this half-equivalence point volume. This pH value is the experimental pKa.

-

-

Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[12]

Workflow for Potentiometric pKa Determination

Sources

- 1. This compound | C11H14O2 | CID 2753386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Butylbenzoic acid | C11H14O2 | CID 88631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Butylbenzoic acid CAS#: 20651-71-2 [m.chemicalbook.com]

- 4. 4-butyl benzoic acid, 20651-71-2 [thegoodscentscompany.com]

- 5. 4-Butylbenzoic acid | 20651-71-2 [chemicalbook.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. web.williams.edu [web.williams.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 4-(Butan-2-yl)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Butan-2-yl)benzoic acid, also known as 4-(sec-butyl)benzoic acid, is an aromatic carboxylic acid with a distinct molecular architecture that makes it a valuable building block in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a chiral sec-butyl group attached to a benzoic acid moiety, offers unique steric and electronic properties that can be exploited in the design of novel molecules with specific biological activities or material characteristics. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and its current and potential applications.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its unique arrangement of atoms.

-

CAS Number: 40912-38-7

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol

-

IUPAC Name: this compound

-

Synonyms: 4-(sec-butyl)benzoic acid

The structure consists of a benzene ring substituted at the para position (position 4) with a butan-2-yl (sec-butyl) group and a carboxylic acid group. The sec-butyl group introduces a chiral center, meaning this compound can exist as two enantiomers, (R)-4-(butan-2-yl)benzoic acid and (S)-4-(butan-2-yl)benzoic acid.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value (Estimated or from Isomers) |

| Appearance | White crystalline powder (estimated)[1] |

| Melting Point | 100-113 °C (for 4-n-butylbenzoic acid)[1][2] |

| Boiling Point | 300-301 °C (for 4-n-butylbenzoic acid, estimated)[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and chloroform.[3] |

| pKa | ~4.36 (for 4-n-butylbenzoic acid)[2] |

Synthesis of this compound

A common and logical synthetic route to this compound involves a two-step process: Friedel-Crafts alkylation of toluene followed by oxidation of the alkyl side chain. This approach is widely applicable for the synthesis of para-substituted benzoic acids.

Overall Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Alkylation of Toluene

Principle: This reaction introduces the sec-butyl group onto the toluene ring. Toluene is used as the starting material because the methyl group is an ortho-, para-director, leading to the desired 4-substituted product as a major isomer. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the electrophilic sec-butyl carbocation from a sec-butyl halide (e.g., 2-bromobutane).

Detailed Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an excess of dry toluene (which also serves as the solvent).

-

Initiation: Cool the mixture in an ice bath. Slowly add 2-bromobutane (1 equivalent) dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by distillation. The crude 4-(sec-butyl)toluene can be purified by fractional distillation under reduced pressure.

Step 2: Oxidation of 4-(sec-Butyl)toluene

Principle: The methyl group of the 4-(sec-butyl)toluene intermediate is oxidized to a carboxylic acid group using a strong oxidizing agent. Common reagents for this transformation include potassium permanganate (KMnO₄) or a mixture of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid.

Detailed Protocol (using KMnO₄):

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the 4-(sec-butyl)toluene obtained from the previous step.

-

Oxidation: Add a solution of potassium permanganate (approximately 3 equivalents) in water. The mixture is heated to reflux with vigorous stirring for several hours until the purple color of the permanganate disappears.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid until a white precipitate of this compound is formed.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which would appear as two doublets in the region of 7.0-8.5 ppm due to the para-substitution pattern. The protons of the sec-butyl group will exhibit complex splitting patterns: a multiplet for the methine proton (CH), a multiplet for the methylene protons (CH₂), a triplet for the terminal methyl group (CH₃) of the ethyl part, and a doublet for the other methyl group. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carboxyl carbon appearing at a downfield chemical shift (around 170 ppm). The carbons of the sec-butyl group will have characteristic shifts in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed in their characteristic regions.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules.

-

Medicinal Chemistry: The unique three-dimensional shape imparted by the sec-butyl group can be advantageous in designing drug candidates that require specific steric interactions with biological targets. Derivatives of substituted benzoic acids have been explored as potential enzyme inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

-

Liquid Crystal Research: Benzoic acid derivatives are fundamental components in the synthesis of liquid crystals. The length and shape of the alkyl substituent, in this case, the sec-butyl group, can influence the mesophase behavior and transition temperatures of the resulting liquid crystalline materials, making them suitable for applications in displays and sensors.

Conclusion

This compound is a valuable chemical entity with significant potential in both academic and industrial research. Its synthesis, while requiring a multi-step process, is achievable through well-established organic reactions. The presence of both a reactive carboxylic acid handle and a chiral alkyl substituent provides a platform for the development of a diverse range of derivatives with tailored properties for applications in drug discovery and materials science. Further exploration of the specific properties of its enantiomers could unlock even more specialized applications.

References

-

The Good Scents Company. 4-butyl benzoic acid, 20651-71-2. Available from: [Link]

-

PubChem. 4-tert-Butylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of 4-Butylbenzoic acid (CAS 20651-71-2). Available from: [Link]

Sources

Spectroscopic Profile of 4-(Butan-2-yl)benzoic Acid: A Technical Guide

Introduction

4-(Butan-2-yl)benzoic acid is an aromatic carboxylic acid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2] This compound serves as a versatile building block in various fields, including the synthesis of liquid crystals, polymers, and as an intermediate for pharmaceutical compounds.[1] Its utility stems from the presence of three key structural features: a para-substituted benzene ring, a carboxylic acid group, and a chiral sec-butyl substituent. An unambiguous structural confirmation and purity assessment of this compound is paramount for its application in these sensitive fields, necessitating a thorough analysis using a suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from established spectroscopic principles and related alkylbenzoic acid isomers to present a predictive yet robust analytical profile. Each section details the underlying principles, experimental protocols for data acquisition, and a comprehensive interpretation of the predicted spectral data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) is a common method that provides information on the molecular weight and characteristic fragmentation patterns, which act as a molecular fingerprint.

Experimental Protocol: Electron Ionization GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of relatively volatile and thermally stable compounds like this compound, often after derivatization to increase volatility.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like dichloromethane or methanol. For improved volatilization and to prevent column adsorption, derivatization to its trimethylsilyl (TMS) ester is recommended.[3] This is achieved by reacting the sample with a silylating agent (e.g., BSTFA).

-

Gas Chromatography (GC):

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

This protocol ensures the separation of the analyte from any impurities before it enters the mass spectrometer, where it is fragmented and detected.[4]

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to show a molecular ion peak and several key fragment ions. The fragmentation process is driven by the stability of the resulting cations and neutral losses.[5]

Table 1: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway | Relative Abundance |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) | Moderate |

| 163 | [C₁₀H₁₁O₂]⁺ | M⁺ - •CH₃ (Loss of a methyl radical from the sec-butyl group) | Low |

| 149 | [C₉H₉O₂]⁺ | M⁺ - •C₂H₅ (Loss of an ethyl radical from the sec-butyl group) | Moderate |

| 135 | [C₉H₁₁]⁺ | M⁺ - •COOH (Loss of the carboxyl radical) | High |

| 121 | [C₇H₅O₂]⁺ | M⁺ - •C₄H₉ (Loss of the sec-butyl radical via benzylic cleavage) | High (Base Peak) |

| 105 | [C₇H₅O]⁺ | [m/z 121] - O or [m/z 135] - C₂H₆ | Moderate |

| 91 | [C₇H₇]⁺ | Rearrangement and cleavage of the alkyl chain | Moderate |

| 77 | [C₆H₅]⁺ | [m/z 105] - CO (Loss of carbon monoxide from the benzoyl cation) | Moderate |

Fragmentation Pathway Diagram:

Caption: Predicted EI-MS fragmentation of this compound.

The most characteristic fragmentation is the benzylic cleavage, leading to the loss of the sec-butyl radical (•C₄H₉) to form the stable acylium ion at m/z 121 , which is expected to be the base peak. Another significant fragmentation is the loss of the carboxyl group (•COOH) to yield an alkylbenzene cation at m/z 135 . The loss of an ethyl radical (•C₂H₅) from the sec-butyl group to form the ion at m/z 149 is also a highly probable event.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid Sample FT-IR

For a solid compound like this compound, two common methods for sample preparation are the KBr pellet and the thin solid film (or Attenuated Total Reflectance - ATR).[6]

Methodology A: KBr Pellet

-

Grinding: Grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pressing: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Methodology B: Thin Solid Film

-

Dissolution: Dissolve a small amount (approx. 50 mg) of the solid in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[7]

-

Deposition: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[7]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Analysis: Place the plate in the spectrometer's sample holder and acquire the spectrum.[7]

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group and the substituted benzene ring. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the spectrum.[1][8]

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid (H-bonded dimer) | Very Broad, Strong |

| 3080 - 3030 | C-H stretch | Aromatic | Medium |

| 2965 - 2850 | C-H stretch | Aliphatic (sec-butyl) | Strong |

| 1710 - 1680 | C=O stretch | Carboxylic Acid (dimer, conjugated) | Very Strong, Sharp |

| ~1610, ~1580, ~1460 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1440 - 1395 | O-H bend | Carboxylic Acid | Medium |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |

| 950 - 910 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) | Broad, Medium |

| 860 - 800 | C-H bend (out-of-plane) | 1,4-disubstituted benzene | Strong |

Key Features:

-

O-H Stretch: The most prominent feature will be an extremely broad absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹, obscuring the aliphatic C-H stretches.[1][9] This broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.[10]

-

C=O Stretch: A very strong and sharp absorption is expected between 1710-1680 cm⁻¹. Its position is lowered from the typical ~1760 cm⁻¹ due to both dimerization and conjugation with the aromatic ring.[9][11]

-

Aromatic Region: Several peaks between 1610-1460 cm⁻¹ correspond to the C=C stretching vibrations of the benzene ring. A strong out-of-plane C-H bending vibration between 860-800 cm⁻¹ is indicative of 1,4- (para) disubstitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra of small organic molecules is as follows.[12]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Spectrometer Setup:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Temperature: Standard probe temperature (e.g., 25 °C).

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 512-2048 (or more, as ¹³C is less sensitive).

-

Relaxation Delay: 2 seconds.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the sec-butyl group.

Table 3: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | 11.0 - 13.0 | Broad Singlet | 1H | -COOH |

| Hₑ | ~8.05 | Doublet (d) | 2H | Aromatic (ortho to -COOH) |

| Hf | ~7.30 | Doublet (d) | 2H | Aromatic (ortho to sec-butyl) |

| Hc | ~2.70 | Sextet | 1H | -CH- (methine) |

| Hd | ~1.65 | Multiplet | 2H | -CH₂- |

| Hb | ~1.25 | Doublet (d) | 3H | -CH-CH₃ |

| Hₐ' | ~0.85 | Triplet (t) | 3H | -CH₂-CH₃ |

Interpretation:

-

Carboxylic Acid Proton (Hₐ): A very downfield, broad singlet around 12 ppm is characteristic of the acidic proton, whose chemical shift is concentration-dependent.[11]

-

Aromatic Protons (Hₑ, Hf): The para-substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group (Hₑ) will be further downfield than those ortho to the electron-donating alkyl group (Hf).

-

sec-Butyl Protons (Hc, Hd, Hb, Hₐ'): The methine proton (Hc) will be a sextet due to coupling with the adjacent methyl and methylene groups. The diastereotopic methylene protons (Hd) will likely appear as a complex multiplet. The two methyl groups (Hb and Hₐ') will be a doublet and a triplet, respectively.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, as two pairs of aromatic carbons are equivalent due to symmetry.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Label | Chemical Shift (δ, ppm) | Assignment |

| C₇ | ~172 | -COOH (Carbonyl) |

| C₄ | ~152 | Aromatic (ipso-, attached to sec-butyl) |

| C₁ | ~129.5 | Aromatic (ipso-, attached to -COOH) |

| C₅ | ~129 | Aromatic CH (ortho to sec-butyl) |

| C₆ | ~128 | Aromatic CH (ortho to -COOH) |

| C₂ | ~45 | -CH- (methine) |

| C₃ | ~31 | -CH₂- |

| C₁' | ~22 | -CH-CH₃ |

| C₈ | ~12 | -CH₂-CH₃ |

Structural Assignment Workflow:

Caption: Workflow for NMR-based structure elucidation.

Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most downfield signal.

-

The four aromatic carbons appear in the typical range of δ 125-155 ppm. The two quaternary (ipso) carbons (C₁ and C₄) can be distinguished from the protonated carbons (C₅ and C₆) using a DEPT experiment.

-

The four aliphatic carbons of the sec-butyl group will appear in the upfield region (δ 10-50 ppm).

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and self-validating system for the structural characterization of this compound. MS confirms the molecular weight and provides a distinct fragmentation fingerprint. IR spectroscopy identifies the key carboxylic acid and para-substituted aromatic functional groups through their characteristic vibrational modes. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the connectivity and substitution pattern of the molecule. The predictive data and protocols outlined in this guide serve as a robust reference for researchers and scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

ResearchGate. (2007). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. researchgate.net [researchgate.net]

- 4. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 4-(Butan-2-yl)benzoic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of efficient drug development and chemical manufacturing. This guide provides a detailed technical analysis of the solubility characteristics of 4-(Butan-2-yl)benzoic acid, a versatile aromatic carboxylic acid used as a synthetic building block in medicinal chemistry and materials science.[1][2] In the absence of extensive published experimental data for this specific molecule, this paper establishes a robust predictive framework grounded in its physicochemical properties and draws upon extensive empirical data from its parent compound, benzoic acid. We present the theoretical principles governing its dissolution, a predicted solubility profile across a range of common organic solvents, and a comprehensive, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction and Molecular Profile

This compound, also known as 4-sec-butylbenzoic acid, is an aromatic carboxylic acid featuring a benzene ring substituted with a carboxylic acid group and a butan-2-yl (sec-butyl) group at the para position.[3] This unique structure imparts a distinct balance of polarity and lipophilicity, making it a valuable intermediate in the synthesis of more complex molecules, such as liquid crystals and potential therapeutic agents.[2]

Understanding its solubility is paramount for several applications:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for achieving optimal reaction kinetics, controlling reaction pathways, and ensuring a homogeneous reaction environment.

-

Crystallization & Purification: Knowledge of solubility as a function of temperature in different solvents is fundamental to developing efficient crystallization protocols for purification.[4]

-

Drug Formulation: For pharmaceutical applications, the solubility of an API or its precursor directly influences formulation strategies, affecting critical parameters like bioavailability and manufacturability.[5]

The molecule's structure is the primary determinant of its solubility behavior. It possesses:

-

A polar, hydrophilic head: The carboxylic acid group (-COOH) can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[3]

-

A nonpolar, lipophilic body: The benzene ring and the four-carbon sec-butyl group create a significant nonpolar region, driving hydrophobic interactions.[3]

This dual nature suggests a complex solubility profile, which we will explore theoretically and practically in the subsequent sections.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential for predicting its behavior. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[3] |

| Molecular Weight | 178.23 g/mol | PubChem[3] |

| CAS Number | 40912-38-7 | PubChem[3] |

| Calculated XLogP3 | 3.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |

The high XLogP3 value of 3.9 indicates significant lipophilicity, suggesting that the compound will generally favor nonpolar or moderately polar organic solvents over highly polar solvents like water.

Theoretical Principles of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the thermodynamic principle that the Gibbs free energy of the system must decrease. This process can be dissected into three conceptual steps:

-

Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice.

-

Solvent-Solvent Interaction: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interaction: Energy is released when the solute molecule forms new interactions with the surrounding solvent molecules.

A favorable dissolution process occurs when the energy released in Step 3 compensates for the energy required in Steps 1 and 2. The primary interactions at play for this compound are:

-

Hydrogen Bonding: The carboxylic acid moiety is the dominant site for this strong, directional interaction. Solvents that can participate in hydrogen bonding (e.g., alcohols, other carboxylic acids) are expected to be effective.[6]

-

Dipole-Dipole Interactions: The polar C=O bond in the carboxyl group can interact with other polar molecules (e.g., ketones, esters).

-

Van der Waals Forces (London Dispersion Forces): The large, nonpolar surface area of the benzene ring and the sec-butyl group allows for significant van der Waals interactions with nonpolar or weakly polar solvents like hydrocarbons and ethers.[6]

The interplay of these forces dictates the compound's solubility, leading to the general maxim: "like dissolves like."

Visualizing Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces between this compound and two representative solvent types: a polar protic solvent (Methanol) and a nonpolar aromatic solvent (Toluene).

Caption: Fig 1. Dominant solute-solvent interactions.

Predicted Solubility Profile

While specific experimental data for this compound is scarce, a reliable solubility profile can be predicted by integrating its physicochemical properties with extensive empirical data available for benzoic acid.[4][7][8][9] The addition of the sec-butyl group significantly enhances lipophilicity compared to the parent benzoic acid, shifting the solubility preference towards less polar solvents.

The following table summarizes the predicted solubility in common organic solvents at ambient temperature (approx. 25 °C).

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl group. Extensive data for benzoic acid shows high solubility in alcohols.[10][11] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High to Medium | These solvents are hydrogen bond acceptors and can interact strongly with the carboxylic acid proton. The compound's nonpolar body is well-solvated. Benzoic acid is highly soluble in acetone and ethyl acetate.[4][9] Solubility in acetonitrile may be slightly lower due to its higher polarity. |

| Nonpolar Aromatic | Toluene, Benzene | Medium | Favorable van der Waals forces and potential π-stacking between the aromatic rings of the solute and solvent. The polar carboxyl group limits solubility compared to purely nonpolar solutes. |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Low to Medium | Solubility is driven by van der Waals interactions with the sec-butyl group and benzene ring. However, the high energy required to break the strong hydrogen-bonded dimer structure of the carboxylic acid in the crystal lattice is not well-compensated by these weak interactions. Benzoic acid itself has low solubility in these solvents.[4][12] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | These solvents have a moderate polarity and can solvate both the polar and nonpolar portions of the molecule effectively. Benzoic acid shows reasonable solubility in chloroform.[12] |

| Highly Polar | Water | Very Low | The large, hydrophobic sec-butyl group and benzene ring overwhelm the hydrophilic nature of the single carboxylic acid group, leading to poor water solubility, consistent with the high XLogP value.[3][6] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain definitive, quantitative solubility data, a rigorous experimental protocol is required. The isothermal shake-flask equilibrium method is a gold-standard technique, recognized for its reliability and accuracy.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions.

Workflow Diagram

Caption: Fig 2. Workflow for Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of crystalline this compound to a series of glass vials (e.g., 20 mg into 2 mL of solvent). The key is to ensure solid remains undissolved at equilibrium.

-

Add a precisely known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a constant speed sufficient to keep the solid suspended.

-

Causality: Continuous agitation maximizes the surface area for dissolution, ensuring equilibrium is reached as efficiently as possible. The duration should be determined empirically; a 48-hour period is often sufficient, but a time-point study (e.g., sampling at 24, 48, and 72 hours) is required to validate that the concentration has reached a plateau.

-

-

Phase Separation & Sampling:

-

Remove vials from the shaker and let them stand in a temperature-controlled block to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.

-

Causality: This step is critical to ensure that no undissolved solid particles are carried over during sampling, which would falsely inflate the solubility measurement.

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

-

Sample Processing & Analysis:

-

Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Causality: Filtration provides a final, definitive removal of any fine particulate matter.

-

Accurately dilute a known volume of the filtered sample with a suitable diluent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve prepared with known concentrations of this compound is required for accurate quantification.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the supernatant by multiplying by the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

-

Implications for Research and Development

The predicted solubility profile—high in common polar aprotic and protic solvents, and low in aliphatic hydrocarbons and water—has direct consequences:

-

For Synthetic Chemists: Solvents like THF, acetone, or ethanol are excellent choices for conducting reactions involving this compound. Conversely, a nonpolar solvent like hexane could be an effective anti-solvent for inducing crystallization and purification.

-

For Formulation Scientists: The high lipophilicity (XLogP = 3.9) and very low predicted aqueous solubility present a significant challenge for developing aqueous-based formulations. This suggests that the compound would fall into the Biopharmaceutics Classification System (BCS) Class II or IV. Development would likely require enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to achieve adequate bioavailability.

Conclusion

References

-

Acree Jr., W. E., & Bertrand, G. L. (1981). Thermochemical investigations of nearly ideal binary solvents. VII: Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(9), 1033-6. Available at: [Link]

-

Sandeepa, K., Kumar, K. R., Neeharika, T. S. V. R., & Thella, P. K. (2018). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

-

Pappa, G. D., Voutsas, E. C., & Tassios, D. P. (2005). Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. International Journal of Pharmaceutics, 288(1), 97-105. Available at: [Link]

-

Perlovich, G.L., Strakhova, N.N., Kazachenko, V.P., Volkova, T.V., & Surovyi, O.V. (2010). THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS. Editorum. Available at: [Link]

-

Al-Obaidi, H., & Al-Khafaji, M. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Biochemical Technology, 9(2), 42-47. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2753386, this compound. Retrieved January 17, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 88631, 4-Butylbenzoic acid. Retrieved January 17, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 149973240, 4-Butan-2-yl-2-phenoxybenzoic acid. Retrieved January 17, 2026, from [Link].

-

Pires, M. C., & Franco, L. F. M. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Journal of Chemical & Engineering Data, 53(11), 2741-2744. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of 4-Butylbenzoic acid (CAS 20651-71-2). Retrieved January 17, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for 4-[(butan-2-yl)sulfamoyl]benzoic acid. Retrieved January 17, 2026, from [Link].

-

Jiménez, D. M., Cardenas-Torres, R. E., & Martínez, F. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 27(15), 5013. Available at: [Link]

-

Chen, A., et al. (2013). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Journal of Chemical & Engineering Data, 58(5), 1333-1338. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15311270, (2S)-2-Butanyl 4-aminobenzoate. Retrieved January 17, 2026, from [Link].

-

The Good Scents Company (n.d.). 4-butyl benzoic acid. Retrieved January 17, 2026, from [Link].

-

Long, B., et al. (2010). Determination and correlation for solubility of aromatic acids in solvents. Fluid Phase Equilibria, 297(2), 113-119. Available at: [Link]

-

Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 234(2), 269-282. Available at: [Link]

-

Molbase (n.d.). 4-Butylbenzoic acid. Retrieved January 17, 2026, from [Link].

- CoLab (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

-

LibreTexts Chemistry (2019). 4.4: Solubility. Retrieved January 17, 2026, from [Link].

-

Long, B., et al. (2010). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. Fluid Phase Equilibria, 299(1), 126-131. Available at: [Link]

-

Oliveira, F. S., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 52(1), 298-300. Available at: [Link]

-

BYJU'S (n.d.). Properties of Benzoic Acid. Retrieved January 17, 2026, from [Link].

-

Sandeepa, K., et al. (2018). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data, 63(7), 2636-2645. Available at: [Link]

-

Chemistry 110 (2020). Experiment 17: Carboxylic Acids and Esters. YouTube. Available at: [Link].

-

Acree Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. Available at: [Link]

-

Chertkoff, J. S., & Martin, A. (1990). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Pharmaceutical Sciences, 79(6), 543-546. Available at: [Link]

-

Jiménez, D. M., Cardenas-Torres, R. E., & Martínez, F. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 27(15), 5013. Available at: [Link]

-

Zhang, C., et al. (2017). The solubility of benzoic acid and its nitro derivatives in seven solvents. The Journal of Chemical Thermodynamics, 113, 1-8. Available at: [Link]

-

LibreTexts Chemistry (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved January 17, 2026, from [Link].

-

McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. Available at: [Link].

-

Khan Academy (n.d.). Acidic cleavage of ethers. Retrieved January 17, 2026, from [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 40912-38-7 [smolecule.com]

- 3. This compound | C11H14O2 | CID 2753386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of 4-(Butan-2-yl)benzoic Acid

Introduction

4-(Butan-2-yl)benzoic acid, a para-substituted aromatic carboxylic acid, presents a compelling scaffold for investigation in the realm of drug discovery and development. While its primary applications to date have been in materials science, particularly in the synthesis of liquid crystals, the structural motifs inherent to this molecule—a benzoic acid core and a lipophilic sec-butyl group—suggest a rich, yet largely unexplored, potential for biological activity.[1][2] Benzoic acid and its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The sec-butyl substitution at the para position is of particular interest, as it may influence the compound's lipophilicity, membrane permeability, and interaction with biological targets, thereby modulating its therapeutic potential.

This technical guide provides a comprehensive framework for the systematic evaluation of the biological activities of this compound. It is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to unlocking the therapeutic promise of this intriguing molecule. The methodologies detailed herein are designed to be self-validating, providing a clear rationale for experimental choices and a pathway from initial in vitro screening to subsequent in vivo validation.

I. Potential Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) that feature a carboxylic acid moiety makes it a prime candidate for investigation as an anti-inflammatory agent.

A. In Vitro Screening for Anti-inflammatory Potential

The initial phase of investigation focuses on cell-free and cell-based assays to determine the compound's ability to modulate key inflammatory pathways.

1. Inhibition of Pro-inflammatory Enzymes:

-

Cyclooxygenase (COX) Inhibition Assay: The COX enzymes (COX-1 and COX-2) are key mediators of prostaglandin synthesis. An in vitro COX inhibition assay will be employed to determine the IC50 value of this compound against both isoforms.[4][5] This will provide initial insights into its potential mechanism of action and its selectivity.

-

5-Lipoxygenase (5-LOX) Inhibition Assay: The 5-LOX enzyme is responsible for the production of leukotrienes, another class of inflammatory mediators. A 5-LOX inhibitor screening assay will be utilized to assess the compound's effect on this pathway.[5]

2. Cellular Assays:

-

Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages: RAW 264.7 macrophage cells will be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO).[6][7] The ability of this compound to inhibit NO production will be quantified using the Griess reagent.

-

Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs): Human PBMCs will be stimulated with a suitable mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of the test compound. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant will be measured by ELISA.

Experimental Workflow for In Vitro Anti-inflammatory Screening:

Caption: Workflow for assessing antimicrobial potential.

III. Potential Anticancer Activity

Several benzoic acid derivatives have demonstrated anticancer properties, often through mechanisms involving the inhibition of key signaling pathways or enzymes. [3]The potential of this compound as an anticancer agent will be systematically investigated.

A. In Vitro Anticancer Screening

1. Cell Viability and Cytotoxicity Assays:

The initial screening will involve assessing the compound's effect on the viability of a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

-

MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. [8][9] * Protocol:

- Seed cancer cells in 96-well plates and allow them to adhere overnight.

- Treat the cells with a range of concentrations of this compound for 48-72 hours.

- Add MTT or XTT reagent and incubate for a specified time.

- Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells and calculate the IC50 value.

2. Histone Deacetylase (HDAC) Inhibition Assay:

HDACs are a class of enzymes that are often dysregulated in cancer, and their inhibition is a validated therapeutic strategy. A fluorometric or luminescent HDAC inhibitor screening assay will be used to determine if this compound can inhibit HDAC activity. [10][11][12][13] | Hypothetical In Vitro Anticancer Data | | :--- | :--- | :--- | | Cell Line | IC50 (µM) of this compound | HDAC Inhibition (IC50, µM) | | MCF-7 (Breast) | 25.4 | > 100 | | A549 (Lung) | 18.9 | 15.2 | | HCT116 (Colon) | 32.1 | > 100 |

B. In Vivo Xenograft Models

Should in vitro studies reveal significant and selective anticancer activity, the compound's efficacy will be tested in vivo using xenograft models. [1][14][15][16][17] 1. Subcutaneous Xenograft Model:

-

Protocol:

-

Implant human cancer cells (e.g., A549) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or a vehicle control according to a predetermined schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker assessment).

-

Logical Relationship for Anticancer Investigation:

Caption: Logical flow for the investigation of anticancer properties.

IV. Structure-Activity Relationship (SAR) Studies

To optimize the biological activity of this compound, a systematic SAR study is recommended. This will involve the synthesis and evaluation of a series of analogs with modifications to both the alkyl chain and the aromatic ring. [18][19][20]For instance, varying the length and branching of the alkyl group, as well as introducing different substituents on the benzene ring, can provide valuable insights into the structural requirements for optimal activity.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. This technical guide outlines a comprehensive and scientifically rigorous approach to systematically investigate its anti-inflammatory, antimicrobial, and anticancer properties. By following the proposed experimental workflows, researchers can effectively characterize the pharmacological profile of this compound and its derivatives, paving the way for the potential development of novel therapeutic agents. The integration of in vitro and in vivo models, coupled with a focus on mechanistic understanding and structure-activity relationships, provides a robust framework for unlocking the full therapeutic potential of this compound.

References

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). MDPI. Retrieved from [Link]

-

Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved from [Link]

-

Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). SpringerLink. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Retrieved from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2011). PubMed Central. Retrieved from [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed Central. Retrieved from [Link]

-

Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. (2016). ScienceDirect. Retrieved from [Link]

-

HDAC (Histone Deacetylase) Assay. (n.d.). EpigenTek. Retrieved from [Link]

-

Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Retrieved from [Link]

-

New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. Retrieved from [Link]

-

Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (2016). ResearchGate. Retrieved from [Link]

-

Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2017). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2017). PubMed Central. Retrieved from [Link]

-

Bacterial Efficacy Models for Preclinical Research. (n.d.). IBT Bioservices. Retrieved from [Link]

-

In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

-

A comprehensive review on in-vitro methods for anti-microbial activity. (2023). World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. Retrieved from [Link]

-

In-vitro Assays for Antimicrobial Assessment. (2023). ResearchGate. Retrieved from [Link]

-

Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). National Institutes of Health. Retrieved from [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2024). MDPI. Retrieved from [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2021). PubMed Central. Retrieved from [Link]

-

In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Frontiers in Microbiology. Retrieved from [Link]

-

In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2017). PubMed Central. Retrieved from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved from [Link]

-

Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. (2004). PubMed. Retrieved from [Link]

-

Structure-activity relationships of alkylating agents in cancer chemotherapy. (2025). ResearchGate. Retrieved from [Link]

-

Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. (1998). PubMed. Retrieved from [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed. Retrieved from [Link]

-

PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. (2018). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

Structure–activity relationship (SAR) analysis of compounds 4a–k. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

-

Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. (2013). PubMed Central. Retrieved from [Link]

-

A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). MDPI. Retrieved from [Link]

-

Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. (1985). PubMed. Retrieved from [Link]

Sources

- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 40912-38-7 [smolecule.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. epigentek.com [epigentek.com]

- 12. HDAC-Glo™ I/II Assays [worldwide.promega.com]

- 13. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. xenograft.org [xenograft.org]

- 15. karger.com [karger.com]

- 16. blog.crownbio.com [blog.crownbio.com]

- 17. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 18. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Butan-2-yl)benzoic Acid as a Versatile Building Block in Organic Synthesis

This guide provides a comprehensive technical overview of 4-(butan-2-yl)benzoic acid, a key intermediate in modern organic synthesis. We will delve into its fundamental properties, explore robust synthetic methodologies, and illuminate its application as a versatile building block in the development of novel pharmaceuticals, advanced materials, and specialized polymers. The insights provided herein are grounded in established chemical principles and field-proven applications, designed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound, also known as 4-sec-butylbenzoic acid, is an aromatic carboxylic acid distinguished by a butan-2-yl substituent at the para position of the benzene ring.[1] This specific arrangement of functional groups—a reactive carboxylic acid and a moderately bulky, chiral (if enantiomerically pure) alkyl group—imparts a unique combination of reactivity, steric influence, and physicochemical properties.

These attributes make it an invaluable building block in several high-value chemical domains:

-

Medicinal Chemistry: The substituted benzoic acid motif is a cornerstone in drug design, and the sec-butyl group can modulate lipophilicity, metabolic stability, and receptor binding interactions.[2][3]

-

Materials Science: It serves as a precursor for liquid crystal compounds, where the rigid benzoic acid core and the flexible alkyl tail are essential for forming mesophases.[1]

-

Polymer Chemistry: The molecule can be utilized as a monomer to synthesize specialized polyesters and polyamides, tailoring the properties of the resulting materials.[1]

This guide will dissect the synthetic pathways to this compound and showcase its utility in subsequent chemical transformations, providing the causal logic behind procedural choices to ensure reproducible and scalable outcomes.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its effective use. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-butan-2-ylbenzoic acid | [4] |

| CAS Number | 40912-38-7 | [1][2][4] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][4] |

| Molecular Weight | 178.23 g/mol | [1][2][4] |

| Canonical SMILES | CCC(C)C1=CC=C(C=C1)C(=O)O | [1][4] |

| InChIKey | ZRWYTSGILDBAGH-UHFFFAOYSA-N | [1][2] |

Spectroscopic Insights

-

UV Spectroscopy: The principal chromophore is the substituted benzene ring. Like its isomer 4-tert-butylbenzoic acid, it is expected to exhibit a strong π → π* transition (B-band) in the 230-280 nm range.[2] The electron-donating sec-butyl group typically induces a slight bathochromic (red) shift compared to unsubstituted benzoic acid.[2]

-

Infrared (IR) Spectroscopy: Key characteristic absorptions include a broad O-H stretch from the carboxylic acid dimer at approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1680-1710 cm⁻¹, and C-H stretches from the alkyl group just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect distinct signals for the aromatic protons (two doublets in the 7-8.5 ppm range), a multiplet for the benzylic proton of the sec-butyl group, and signals for the methyl and methylene protons of the alkyl chain. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).

-

¹³C NMR: Key signals include the carbonyl carbon (~170-180 ppm), four distinct aromatic carbons, and the four carbons of the sec-butyl group.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z = 178. Key fragmentation patterns would include the loss of a water molecule (M-18), a carboxyl group (M-45), and cleavage of the sec-butyl group.

Synthesis of this compound: A Comparative Analysis

The selection of a synthetic route is a critical decision dictated by factors such as scale, required purity, cost, and available starting materials. Below, we analyze the most prevalent and reliable methods for preparing this building block.

Method 1: Friedel-Crafts Alkylation and Subsequent Oxidation

This classical approach involves two main stages. First, the sec-butyl group is introduced onto an aromatic ring, followed by the formation of the carboxylic acid. A common misconception is the direct oxidation of sec-butylbenzene; a more controlled and higher-yielding pathway involves an acylation-oxidation sequence.

-

Friedel-Crafts Alkylation of Benzene: Benzene is reacted with a sec-butylating agent (e.g., 2-chlorobutane or 2-bromobutane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form sec-butylbenzene.[5] The reaction proceeds via the formation of a secondary carbocation, which is relatively stable and less prone to rearrangement compared to primary carbocations.[6][7][8] However, this step suffers from limitations such as polyalkylation, as the product (sec-butylbenzene) is more reactive than the starting material (benzene).[6][8] Using a large excess of benzene can mitigate this issue.

-

Friedel-Crafts Acylation of sec-Butylbenzene: A more refined strategy involves acylating the pre-formed sec-butylbenzene with an acylating agent like acetyl chloride (CH₃COCl) and AlCl₃.[9] This introduces an acetyl group, primarily at the para position due to the steric bulk of the sec-butyl group, yielding 4-sec-butylacetophenone. Crucially, the product is deactivated towards further reaction, preventing poly-acylation.[9]

-

Oxidation: The resulting 4-sec-butylacetophenone is then oxidized to this compound. A highly effective method is the haloform reaction, using sodium hypochlorite (bleach) or a mixture of bromine and sodium hydroxide. This selectively converts the methyl ketone into a carboxylate, which is then protonated during acidic workup.

Method 2: Carboxylation of an Organometallic Reagent

This route offers excellent regiochemical control and is often preferred for laboratory-scale synthesis where high purity is essential.

-

Electrophilic Bromination of sec-Butylbenzene: sec-Butylbenzene is treated with bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) to install a bromine atom on the aromatic ring. The ortho, para-directing nature of the sec-butyl group and its steric hindrance favor the formation of the para-isomer, 1-bromo-4-(sec-butyl)benzene.

-

Grignard Reagent Formation: The aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 4-(sec-butyl)phenylmagnesium bromide.

-

Carboxylation: The Grignard reagent is then poured over crushed solid carbon dioxide (dry ice), which acts as the electrophile. Subsequent acidification with a strong acid (e.g., HCl) protonates the resulting carboxylate salt to yield the final product, this compound.[2]

Workflow Diagram: Synthesis of this compound

Caption: Major reaction pathways using this compound.

Detailed Experimental Protocols

To translate theory into practice, the following self-validating protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of this compound via Grignard Carboxylation

Objective: To synthesize high-purity this compound from sec-butylbenzene.

Part A: Bromination of sec-Butylbenzene

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., containing NaOH solution) to neutralize HBr gas. Protect the apparatus from moisture with drying tubes.

-

Reagents: Charge the flask with sec-butylbenzene (13.4 g, 0.1 mol) and a catalytic amount of iron filings (0.2 g).

-

Reaction: Cool the flask in an ice bath. Add bromine (17.6 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes with stirring.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours until the evolution of HBr gas ceases.

-

Workup: Quench the reaction by slowly adding 50 mL of 10% aqueous sodium bisulfite solution to destroy excess bromine. Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 1-bromo-4-(sec-butyl)benzene, which can be purified by vacuum distillation.

Part B: Grignard Reaction and Carboxylation

-

Setup: Assemble a flame-dried 500 mL three-neck flask equipped with a condenser, a mechanical stirrer, and a dropping funnel, all under a nitrogen atmosphere.

-

Initiation: Place magnesium turnings (2.9 g, 0.12 mol) in the flask. Add a solution of 1-bromo-4-(sec-butyl)benzene (21.3 g, 0.1 mol) in 100 mL of anhydrous THF to the dropping funnel. Add ~10 mL of the bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle reflux), add a small crystal of iodine or gently warm the flask.

-

Reaction: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to room temperature. In a separate beaker, crush approximately 60 g of dry ice. Cautiously and rapidly, pour the Grignard solution onto the crushed dry ice with vigorous stirring.

-